molecular formula C6H13BF3KO2 B13616294 Potassium trifluoro(2-(3-methoxypropoxy)ethyl)borate

Potassium trifluoro(2-(3-methoxypropoxy)ethyl)borate

Cat. No.: B13616294
M. Wt: 224.07 g/mol
InChI Key: CINAFVKPUQIMEU-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-(3-methoxypropoxy)ethyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-(3-methoxypropoxy)ethyl)borate typically involves the reaction of boronic acids or boronate esters with potassium bifluoride (KHF2). This reaction is carried out under mild conditions and results in the formation of the trifluoroborate salt . The general reaction scheme is as follows:

RB(OH)2+KHF2RBF3K+H2OR-B(OH)_2 + KHF_2 \rightarrow R-BF_3K + H_2O R−B(OH)2​+KHF2​→R−BF3​K+H2​O

where (R) represents the 2-(3-methoxypropoxy)ethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is typically carried out in a solvent such as methanol or ethanol to facilitate the dissolution of reactants and the formation of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-(3-methoxypropoxy)ethyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound .

Scientific Research Applications

Potassium trifluoro(2-(3-methoxypropoxy)ethyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(3-methoxypropoxy)ethyl)borate involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, in the case of Suzuki-Miyaura coupling reactions. This transfer facilitates the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(vinyl)borate
  • Potassium trifluoro(phenyl)borate
  • Potassium trifluoro(allyl)borate

Uniqueness

Potassium trifluoro(2-(3-methoxypropoxy)ethyl)borate is unique due to its specific functional group, which imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where other trifluoroborates may not be as effective .

Properties

Molecular Formula

C6H13BF3KO2

Molecular Weight

224.07 g/mol

IUPAC Name

potassium;trifluoro-[2-(3-methoxypropoxy)ethyl]boranuide

InChI

InChI=1S/C6H13BF3O2.K/c1-11-4-2-5-12-6-3-7(8,9)10;/h2-6H2,1H3;/q-1;+1

InChI Key

CINAFVKPUQIMEU-UHFFFAOYSA-N

Canonical SMILES

[B-](CCOCCCOC)(F)(F)F.[K+]

Origin of Product

United States

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